Rimsulfuron Rimsulfuron Rimsulfuron is a N-sulfonylurea that is N-carbamoyl-3-(ethylsulfonyl)pyridine-2-sulfonamide substituted by a 4,6-dimethoxypyrimidin-2-yl group at the amino nitrogen atom. It has a role as an environmental contaminant, a xenobiotic and a herbicide. It is a member of pyridines, a N-sulfonylurea, a member of pyrimidines, a sulfone and an aromatic ether.
Rimsulfuron is a herbicide for annual grass and annual broad-leaved weed control in maize, potatoes and other crops. It is selective, systemic, and absorbed through foliage and roots and translocated into the plant. It is an acetolactate synthase (ALS) inhibitor.
Brand Name: Vulcanchem
CAS No.: 122931-48-0
VCID: VC21138805
InChI: InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20)
SMILES: CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Molecular Formula: C14H17N5O7S2
Molecular Weight: 431.4 g/mol

Rimsulfuron

CAS No.: 122931-48-0

Cat. No.: VC21138805

Molecular Formula: C14H17N5O7S2

Molecular Weight: 431.4 g/mol

* For research use only. Not for human or veterinary use.

Rimsulfuron - 122931-48-0

Specification

Description Rimsulfuron is a N-sulfonylurea that is N-carbamoyl-3-(ethylsulfonyl)pyridine-2-sulfonamide substituted by a 4,6-dimethoxypyrimidin-2-yl group at the amino nitrogen atom. It has a role as an environmental contaminant, a xenobiotic and a herbicide. It is a member of pyridines, a N-sulfonylurea, a member of pyrimidines, a sulfone and an aromatic ether.
Rimsulfuron is a herbicide for annual grass and annual broad-leaved weed control in maize, potatoes and other crops. It is selective, systemic, and absorbed through foliage and roots and translocated into the plant. It is an acetolactate synthase (ALS) inhibitor.
CAS No. 122931-48-0
Molecular Formula C14H17N5O7S2
Molecular Weight 431.4 g/mol
IUPAC Name 1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonylpyridin-2-yl)sulfonylurea
Standard InChI InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20)
Standard InChI Key MEFOUWRMVYJCQC-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Canonical SMILES CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Colorform Colorless crystals
Melting Point 176-178 °C

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